![molecular formula C24H36Cl4N8 B144907 2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine CAS No. 135048-70-3](/img/structure/B144907.png)
2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine, commonly known as BB-DPP, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. BB-DPP belongs to the class of pyrimidines, which are nitrogen-containing heterocyclic compounds that have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of BB-DPP is not fully understood, but several studies have suggested that this compound exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA repair mechanisms. BB-DPP has also been found to induce apoptosis, which is a programmed cell death process that plays a critical role in maintaining tissue homeostasis.
Biochemical and Physiological Effects:
BB-DPP has been found to exhibit several biochemical and physiological effects in vitro and in vivo. Several studies have reported that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BB-DPP has also been found to exhibit anti-angiogenic effects, which can inhibit the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BB-DPP is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a chemotherapeutic agent. However, one of the major limitations of BB-DPP is its potential toxicity, which can limit its clinical use. Further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
Several future directions for BB-DPP research can be identified. One potential area of research is the development of novel analogs of BB-DPP that exhibit improved pharmacological properties and reduced toxicity. Another area of research is the evaluation of BB-DPP in preclinical animal models to determine its efficacy and safety in vivo. Finally, further studies are needed to elucidate the exact mechanism of action of BB-DPP and to identify potential biomarkers that can be used to predict its efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of BB-DPP typically involves the reaction of 2,6-diaminopyrimidine with piperidine and 2-chloroethylamine hydrochloride. This reaction is carried out under carefully controlled conditions to ensure the formation of the desired product. Several modifications to this synthetic route have been reported in the literature, including the use of different reagents and solvents.
Applications De Recherche Scientifique
BB-DPP has been extensively studied for its potential applications in cancer treatment. Several studies have reported that BB-DPP exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to exhibit synergistic effects when used in combination with other chemotherapeutic agents.
Propriétés
Numéro CAS |
135048-70-3 |
---|---|
Nom du produit |
2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine |
Formule moléculaire |
C24H36Cl4N8 |
Poids moléculaire |
578.4 g/mol |
Nom IUPAC |
2-N,2-N,6-N,6-N-tetrakis(2-chloroethyl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diamine |
InChI |
InChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2 |
Clé InChI |
RTLMATDNIKWIIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
Autres numéros CAS |
135048-70-3 |
Synonymes |
2,6-BCDPP 2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine DIP-Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.